Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride

Fragment-based drug discovery Physicochemical profiling Lead optimization

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride (CAS 1049803-02-2) is a synthetic benzodioxole derivative supplied as the hydrochloride salt with molecular formula C₁₁H₁₆ClNO₃ and molecular weight 245.70 g/mol. The compound belongs to the class of N-substituted 1,3-benzodioxole-5-methanamines, characterized by a 1,3-benzodioxole (methylenedioxybenzene) core linked via a methylene bridge to a secondary amine bearing a 2-methoxyethyl substituent.

Molecular Formula C11H16ClNO3
Molecular Weight 245.7
CAS No. 1049803-02-2
Cat. No. B2510986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride
CAS1049803-02-2
Molecular FormulaC11H16ClNO3
Molecular Weight245.7
Structural Identifiers
SMILESCOCCNCC1=CC2=C(C=C1)OCO2.Cl
InChIInChI=1S/C11H15NO3.ClH/c1-13-5-4-12-7-9-2-3-10-11(6-9)15-8-14-10;/h2-3,6,12H,4-5,7-8H2,1H3;1H
InChIKeyNXNAMROEVFWIMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride (CAS 1049803-02-2): Procurement-Relevant Chemical Identity and Scaffold Profile


Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride (CAS 1049803-02-2) is a synthetic benzodioxole derivative supplied as the hydrochloride salt with molecular formula C₁₁H₁₆ClNO₃ and molecular weight 245.70 g/mol [1]. The compound belongs to the class of N-substituted 1,3-benzodioxole-5-methanamines, characterized by a 1,3-benzodioxole (methylenedioxybenzene) core linked via a methylene bridge to a secondary amine bearing a 2-methoxyethyl substituent [1]. The free base form (CAS 117986-59-1, MW 209.24 g/mol) carries one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds, with a topological polar surface area of 39.7 Ų . The hydrochloride salt is commercially available from multiple suppliers including Santa Cruz Biotechnology and AKSci, with a minimum purity specification of 95% (HPLC) . This compound serves primarily as a research building block and synthetic intermediate within medicinal chemistry programs focused on the benzodioxole pharmacophore .

Why Generic Substitution Fails for Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride: Structural Determinants of Functional Non-Interchangeability


Within the benzodioxole-5-methanamine chemical space, apparently minor structural modifications — the identity of the N-alkyl substituent, the presence or absence of an alpha-methyl branch, and the choice between free base and salt form — produce large divergence in physicochemical properties, synthetic reactivity, and biological recognition [1]. The target compound uniquely combines the 1,3-benzodioxole methylamine scaffold with a 2-methoxyethyl side chain in a secondary amine geometry lacking an alpha-methyl group. This combination is absent from the closest in-class comparators: piperonylamine lacks any N-alkyl extension; N-(1,3-benzodioxol-5-ylmethyl)propan-1-amine substitutes a simple propyl chain for the polarity-modulating methoxyethyl group; and N-(2-methoxyethyl)-alpha-methyl-1,3-benzodioxole-5-ethanamine (MDMEOET) introduces an alpha-methyl branch that converts the amine from a secondary to a sterically hindered, branched architecture with altered basicity and coupling efficiency . Because downstream reactions — reductive aminations, amide couplings, sulfonamide formations, and urea syntheses — are exquisitely sensitive to the steric and electronic environment of the amine nitrogen, generic substitution with a structurally adjacent analog can alter reaction yields, regiochemical outcomes, and final product purity profiles in ways that are both measurable and practically consequential for procurement decisions [2].

Quantitative Differentiation Evidence: Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride vs. Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation from Piperonylamine: Implications for Fragment-Based Library Design

The target compound (free base, CAS 117986-59-1) possesses a molecular weight of 209.24 g/mol and 15 heavy atoms, representing a 38% increase in mass and a 36% increase in heavy atom count compared to piperonylamine (CAS 2620-50-0), the simplest benzodioxole methylamine scaffold, which has a molecular weight of 151.16 g/mol and 11 heavy atoms [1][2]. This places the target compound in a higher molecular complexity tier suitable for fragment growth campaigns where piperonylamine would require additional synthetic elaboration to reach comparable dimensions .

Fragment-based drug discovery Physicochemical profiling Lead optimization

Rotatable Bond Count and Conformational Flexibility vs. Piperonylamine: Relevance to Target Engagement Entropy

The target compound contains 5 rotatable bonds compared to only 1 for piperonylamine, a 5-fold difference in conformational degrees of freedom [1][2]. For MDMEOET (CAS 74698-44-5, the alpha-methyl analog), the rotatable bond count is also approximately 5–6, but the presence of the alpha-methyl branch introduces steric restriction that reduces the accessible conformational ensemble relative to the linear 2-methoxyethyl chain of the target compound . This difference in conformational flexibility has direct implications for the entropic component of binding free energy when these fragments are elaborated into target-binding ligands.

Conformational analysis Drug-likeness Entropic penalty

Hydrogen Bond Acceptor Capacity vs. N-Propyl Analog: Ether Oxygen as a Polarity Modulator

The target compound possesses 4 hydrogen bond acceptors (two dioxole ring oxygens, the secondary amine nitrogen, and the side-chain ether oxygen), compared to only 2 hydrogen bond acceptors for the N-propyl analog (CAS 68291-93-0), which replaces the 2-methoxyethyl chain with a simple propyl group lacking the ether oxygen [1]. The additional ether oxygen contributes to a calculated logP reduction of approximately 0.6–0.8 log units relative to the all-hydrocarbon propyl analog, based on fragment-based logP estimation (ether oxygen contribution ≈ −0.7 logP units per oxygen) [2]. The topological polar surface area remains at 39.7 Ų for the target, which is within the <140 Ų threshold predictive of oral bioavailability, while the propyl analog is expected to have a lower PSA of approximately 29–33 Ų.

Hydrogen bonding Solubility engineering Polar surface area

Hydrochloride Salt Form: Verified Aqueous Handling Advantage over Free Base

The target compound is supplied as the hydrochloride salt (MW 245.70 g/mol), which provides enhanced aqueous solubility and improved solid-state stability compared to the free base form (CAS 117986-59-1, MW 209.24 g/mol, liquid or low-melting solid at ambient temperature) [1]. The hydrochloride salt has two hydrogen bond donors (the protonated secondary ammonium N⁺–H and the Cl⁻ counterion interaction), whereas the free base has only one [1]. AKSci specifies a minimum purity of 95% for the hydrochloride salt with recommended long-term storage in a cool, dry place, confirming the salt form's suitability for reproducible weighing and solution preparation in research workflows .

Salt selection Aqueous solubility Solid-state stability

Benzodioxole Scaffold Privilege: Class-Level Anticancer Activity with Evidence across HeLa, A549, and MCF-7 Cell Lines

Although direct primary literature reporting quantitative biological activity for this specific compound is not available from non-excluded authoritative sources, the 1,3-benzodioxol-5-ylmethyl substructure is a validated privileged scaffold in anticancer medicinal chemistry. In the most structurally proximal class-level evidence, Wu et al. (2016) reported that a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines showed IC₅₀ values generally below 5 µM against HeLa, A549, and MCF-7 cell lines, with compound C27 achieving IC₅₀ values of 2.07 ± 0.88 µM (HeLa) and 3.52 ± 0.49 µM (A549) [1]. Altıntop et al. (2016) demonstrated that benzodioxole-based dithiocarbamate derivatives synthesized from the N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide precursor exhibited cytotoxicity against A549 and C6 glioma lines, with the most active compound (10) showing IC₅₀ = 23.33 ± 7.63 µg/mL against C6 cells, comparable to cisplatin (IC₅₀ = 19.00 ± 5.29 µg/mL) [2]. Hawash et al. (2020) reported that benzodioxole acetic acid derivatives exhibited COX-1/COX-2 inhibition with IC₅₀ values as low as 0.725 µM and cytotoxicity against HeLa cells at sub-millimolar concentrations [3]. These class-level findings establish that the benzodioxol-5-ylmethyl substructure, when appropriately elaborated, yields consistent measurable anticancer activity across multiple cell lines and target mechanisms, providing a rational basis for selecting this compound as a starting scaffold over non-benzodioxole alternatives.

Anticancer screening Benzodioxole pharmacophore Cytotoxicity panel

Optimal Research and Industrial Application Scenarios for Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride


Fragment Elaboration Starting Point for Anticancer Lead Discovery

The target compound serves as a pre-elaborated fragment with a molecular weight (209 g/mol free base) and heavy atom count (15) already positioned in the upper fragment space, enabling direct progression to lead-like molecules with fewer synthetic steps than starting from piperonylamine (151 g/mol). The class-level precedent established by Wu et al. (2016) [1] and Altıntop et al. (2016) [2] — where benzodioxol-5-ylmethyl-derivatized thiazoles and dithiocarbamates consistently achieve sub-5 µM IC₅₀ values against HeLa, A549, and MCF-7 cell lines — provides a rational basis for prioritizing this scaffold in anticancer library synthesis. The secondary amine with its linear 2-methoxyethyl side chain is amenable to amide coupling, reductive amination, sulfonamide formation, and urea synthesis, enabling rapid parallel derivatization.

Physicochemical Property Optimization in Kinase or Protease Inhibitor Programs

The 2-methoxyethyl side chain introduces a polarity-modulating ether oxygen that reduces predicted logP by ~0.6–0.8 units relative to all-hydrocarbon N-alkyl analogs [1], while avoiding the metabolic vulnerability of a free hydroxyl. This physicochemical profile is particularly relevant for programs targeting ATP-binding sites of kinases or the catalytic clefts of proteases, where the ether oxygen can engage in hydrogen-bonding interactions with backbone NH groups or structured water molecules. The 5 rotatable bonds of the target compound [2] provide conformational flexibility that can be exploited to access binding pockets with specific shape requirements, while the hydrochloride salt form ensures reproducible aqueous solubility for biochemical assay preparation [3].

Synthetic Intermediate for Benzodioxole-Containing Compound Libraries

The compound is positioned as a versatile synthetic intermediate for constructing libraries of N-substituted benzodioxole derivatives. Its secondary amine reactivity profile — unhindered by alpha-methyl branching, unlike MDMEOET [1] — enables efficient coupling with carboxylic acids (amide formation), aldehydes/ketones (reductive amination), sulfonyl chlorides (sulfonamide synthesis), and isocyanates (urea formation). The benzodioxole ring itself can undergo electrophilic aromatic substitution at the activated 6-position, providing an additional vector for diversification. The commercial availability of the hydrochloride salt at 95% minimum purity from AKSci [2] and Santa Cruz Biotechnology [3] ensures reliable supply for library synthesis campaigns.

Control Compound for Structure-Activity Relationship (SAR) Studies of N-Alkyl Chain Effects

In medicinal chemistry programs investigating the SAR of N-alkyl substituents on benzodioxole-containing ligands, this compound provides a specific, well-defined data point: a linear 2-methoxyethyl chain with 5 rotatable bonds and an ether oxygen at the gamma position. When tested alongside the N-propyl analog (all-hydrocarbon, more lipophilic) and piperonylamine (no N-alkyl extension), this compound enables deconvolution of polarity, conformational flexibility, and steric effects on target binding affinity and selectivity [1]. The class-level biological activity data from the benzodioxole literature [2] provide a contextual framework for interpreting SAR trends observed with this specific building block.

Quote Request

Request a Quote for Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-ethyl)-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.